6-(tert-Butyl)-5-chloropyrimidin-4-amine

Lipophilicity Drug Design Physicochemical Properties

Choose 6-(tert-Butyl)-5-chloropyrimidin-4-amine for its privileged scaffold, where the synergistic combination of a tert-butyl group at C-6 and a chlorine atom at C-5 delivers a calculated LogP of 3.11—significantly higher than methyl or ethyl analogs. This enhanced lipophilicity is critical for intracellular kinase inhibitor design, while the steric bulk of the tert-butyl moiety is exploited to fill hydrophobic GPCR sub-pockets. The 5-chloro substituent serves as a robust handle for Pd-catalyzed cross-coupling, enabling regioselective library generation. Procure this high-purity building block to secure a distinct reactivity and selectivity profile unavailable from smaller alkyl-substituted counterparts.

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
Cat. No. B13097137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butyl)-5-chloropyrimidin-4-amine
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=NC=N1)N)Cl
InChIInChI=1S/C8H12ClN3/c1-8(2,3)6-5(9)7(10)12-4-11-6/h4H,1-3H3,(H2,10,11,12)
InChIKeyPUBNQLJFUNQNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(tert-Butyl)-5-chloropyrimidin-4-amine: A Sterically Demanding Building Block for Kinase and GPCR Ligand Design


6-(tert-Butyl)-5-chloropyrimidin-4-amine is a halogenated aminopyrimidine building block characterized by a bulky tert-butyl substituent at the 6-position and a reactive chloro group at the 5-position. This specific substitution pattern places it within a privileged class of scaffolds frequently employed in medicinal chemistry for the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators [1]. Its core structure provides a versatile handle for further functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, while the tert-butyl group imparts distinct steric and lipophilic properties that differentiate it from its smaller alkyl-substituted counterparts.

Why 6-(tert-Butyl)-5-chloropyrimidin-4-amine Cannot Be Casually Swapped for Its Methyl or Ethyl Analogs


The assumption that 6-alkyl-5-chloropyrimidin-4-amines are functionally interchangeable is not supported by quantitative structure-property relationship data. Substituting the tert-butyl group at the 6-position with a smaller alkyl moiety (e.g., methyl, ethyl, or isopropyl) leads to a dramatic and predictable alteration of the molecule's lipophilicity and steric profile . These changes directly impact critical drug design parameters, including membrane permeability, metabolic stability, and binding pocket complementarity. Consequently, replacing this compound with a less bulky or less lipophilic analog in a synthetic sequence or biological assay will almost certainly yield a different reactivity profile, potency, or selectivity outcome, thereby invalidating the intended structure-activity relationship (SAR) study.

Quantitative Differentiation of 6-(tert-Butyl)-5-chloropyrimidin-4-amine from its Closest Analogs


Lipophilicity Profile: LogP Comparison with Methyl, Ethyl, and Isopropyl Analogs

The compound exhibits a significantly higher predicted octanol-water partition coefficient (LogP) compared to its 6-methyl, 6-ethyl, and 6-isopropyl analogs, underscoring its enhanced lipophilicity and potential for improved membrane permeability . This quantitative difference is critical for medicinal chemists optimizing ADME properties.

Lipophilicity Drug Design Physicochemical Properties

Steric Bulk and Conformational Rigidity: Molecular Weight and Rotatable Bond Analysis

The tert-butyl group introduces significantly greater steric bulk than its smaller alkyl counterparts. This is quantitatively reflected in the compound's higher molecular weight, which can influence binding site occupancy and restrict molecular conformation, potentially enhancing target selectivity .

Steric Hindrance Medicinal Chemistry Conformational Analysis

Synthetic Versatility: The 5-Chloro Group as a Reactive Handle for Diversification

The 5-chloro substituent provides a well-established synthetic handle for subsequent functionalization, enabling the rapid construction of diverse chemical libraries. This is a class-level property shared by 5-chloropyrimidines, but its utility is differentiated by the neighboring tert-butyl group, which can influence reaction kinetics and regioselectivity [1].

Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

Recommended Application Scenarios for 6-(tert-Butyl)-5-chloropyrimidin-4-amine Based on Differentiation Evidence


Optimizing Lipophilicity and Permeability in Kinase Inhibitor Lead Series

Use 6-(tert-Butyl)-5-chloropyrimidin-4-amine as a privileged core when designing new kinase inhibitors where enhanced membrane permeability is a key requirement. The high LogP of 3.11 makes it a suitable choice for targets with intracellular binding sites, offering a predicted advantage over the less lipophilic methyl (LogP 1.20) and ethyl (LogP 1.20) analogs.

Probing Sterically Demanding Binding Pockets in GPCRs

Incorporate this compound into GPCR ligand scaffolds to exploit the steric bulk of the tert-butyl group . The significant increase in molecular weight and van der Waals volume compared to 6-methyl and 6-ethyl analogs can be leveraged to fill hydrophobic sub-pockets within a receptor's orthosteric or allosteric site, potentially enhancing binding affinity and selectivity.

Building Diverse Chemical Libraries via Cross-Coupling

Utilize the 5-chloro substituent as a reactive handle for palladium-catalyzed cross-coupling reactions to generate focused libraries of functionalized pyrimidines . The unique steric environment imposed by the adjacent tert-butyl group can be exploited to control regioselectivity in subsequent derivatization steps, a feature not present with smaller alkyl substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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